2-Chloro-n-prop-2-ynylacetamide
Description
Contextual Significance within Organic Synthesis and Medicinal Chemistry Research
The significance of 2-Chloro-N-prop-2-ynylacetamide in research stems from the combined functionalities of its chloroacetamide and propargyl moieties. The chloroacetamide group is a well-known electrophilic warhead that can covalently modify nucleophilic residues in proteins, particularly cysteine. This reactivity makes it a valuable tool in chemical biology and medicinal chemistry for developing targeted covalent inhibitors.
The propargyl group, containing a terminal alkyne, is a highly versatile functional group in organic synthesis. It can participate in a wide array of chemical transformations, including "click chemistry" reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), Sonogashira coupling, and various cyclization reactions. acs.org This allows for the facile introduction of diverse molecular scaffolds or reporter tags, making compounds like this compound potential building blocks for the synthesis of more complex molecules and bioconjugates. The propargylamine (B41283) moiety itself is recognized as an important pharmacophore in drug discovery. nih.gov
The scientific interest in the constituent functional groups of this compound has a long history.
Propargyl Amides: Chiral propargyl amides have long been recognized as valuable and useful structural units in the synthesis of natural products and biologically active compounds. acs.orgnih.gov Their importance lies in the versatility of the alkyne group for further chemical modifications. acs.org Historically, the synthesis of enantiomerically pure propargyl amides posed a significant challenge, often relying on stoichiometric amounts of chiral auxiliaries or metal reagents. acs.orgnih.gov More recent advancements have focused on developing catalytic asymmetric methods, such as the rhodium-catalyzed asymmetric hydroalkynylation of enamides, to provide more efficient and direct access to these important building blocks. nih.gov
Chloroacetamides: Chloroacetamide and its derivatives have been a subject of study for over a century, with early work focusing on their synthesis and basic reactivity. orgsyn.org The synthesis of chloroacetamides is typically achieved through the reaction of chloroacetyl chloride or chloroacetic esters with amines. orgsyn.orgsciencemadness.orgtandfonline.com The reactivity of the C-Cl bond in chloroacetamides has been extensively explored, particularly its susceptibility to nucleophilic substitution by heteroatoms like oxygen, nitrogen, and sulfur. tandfonline.com This reactivity has been harnessed in various applications, including their use as herbicides and preservatives. wikipedia.org In more recent decades, the focus has shifted towards their application in medicinal chemistry as covalent inhibitors of enzymes, leveraging their ability to form stable covalent bonds with active site nucleophiles. The photocyclization of chloroacetamides has also been explored as a synthetic route to complex heterocyclic structures. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-prop-2-ynylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c1-2-3-7-5(8)4-6/h1H,3-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLOGOSOYYXKCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340577 | |
| Record name | 2-chloro-n-prop-2-ynylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7458-03-9 | |
| Record name | 2-chloro-n-prop-2-ynylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-N-(prop-2-yn-1-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to 2-Chloro-N-prop-2-ynylacetamide
The synthesis of this compound is most commonly achieved through standard amidation reactions. However, advancements in synthetic methodologies, including the application of catalysis and continuous flow processes, offer improved routes to this valuable chemical intermediate.
While the direct synthesis of this compound via the acylation of propargylamine (B41283) does not typically necessitate copper catalysis, the broader context of its utility in copper(I)-catalyzed reactions is paramount. Specifically, the compound is a key substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov The copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent or from a stable Cu(I) source like copper(I) bromide dimethyl sulfide (B99878) complex, plays a crucial role in the subsequent derivatization of the alkyne group. nih.gov The mechanism of these subsequent reactions involves the formation of a copper acetylide intermediate, which then reacts with an azide (B81097) to form a five-membered triazole ring with high regioselectivity. organic-chemistry.orgwikipedia.org
The most direct and widely employed method for synthesizing this compound is the aminolysis of a 2-chloroacetyl chloride with propargylamine. This reaction is a classic example of nucleophilic acyl substitution. The nitrogen atom of the propargylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetyl chloride. This is typically followed by the elimination of a chloride ion to form a tetrahedral intermediate, which then collapses to yield the final amide product and hydrochloric acid. A base, such as triethylamine (B128534) or pyridine (B92270), is commonly added to the reaction mixture to neutralize the HCl byproduct. The reaction is generally fast and efficient, providing the desired product in high yield.
Table 1: Synthesis of this compound via Aminolysis
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
|---|
Continuous flow synthesis offers significant advantages over traditional batch processing for the production of this compound, particularly in terms of safety, reproducibility, and scalability. nih.gov Nitration and other potentially hazardous reactions have been shown to be safer in flow reactors due to superior heat and mass transfer. nih.gov In the context of the aminolysis reaction to form this compound, a flow process would involve pumping streams of propargylamine and 2-chloroacetyl chloride, along with a base, to a T-mixer where they would combine and enter a heated or cooled reaction coil. The short residence time within the microreactor can lead to rapid amide bond formation, often in seconds or minutes. researchgate.net This methodology allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields, improved purity, and easier scale-up by simply extending the operation time. researchgate.net A study on a related continuous crystallization process for 2-chloro-N-(p-tolyl)propanamide highlights the potential for integrating synthesis and purification in a continuous manner. nih.gov
Functional Group Interconversions and Derivatization Reactions
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups: the chloro group and the terminal alkyne.
The chloro group in this compound is attached to a primary carbon, making it a good substrate for bimolecular nucleophilic substitution (SN2) reactions. leah4sci.comyoutube.com In an SN2 reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chloride) from the backside, leading to an inversion of stereochemistry if the carbon were chiral. youtube.com This is a concerted, single-step process where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks. utexas.edu A wide variety of nucleophiles can be used to displace the chloride, allowing for the introduction of diverse functional groups. For instance, reaction with sodium azide would yield an azido (B1232118) derivative, reaction with a thiol would produce a thioether, and reaction with an amine would result in a secondary amine. The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile. youtube.com
Table 2: Examples of Nucleophilic Substitution Products
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Azide | Sodium Azide (NaN3) | 2-Azido-N-prop-2-ynylacetamide |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-N-prop-2-ynylacetamide |
| Iodide | Sodium Iodide (NaI) | 2-Iodo-N-prop-2-ynylacetamide |
The terminal alkyne functionality of this compound is a key feature that allows it to participate in the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgwikipedia.org This reaction involves the treatment of a 1,3-dipole, such as an organic azide, with a dipolarophile, which in this case is the alkyne, to form a five-membered heterocyclic ring. nih.govwikipedia.org While the thermal reaction can be slow and may produce a mixture of regioisomers, the copper(I)-catalyzed version (CuAAC) is highly efficient, regioselective, and proceeds under mild conditions, often in aqueous environments. nih.gov This reaction, famously termed a "click" reaction, exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.org The high reliability and broad substrate scope of the CuAAC have made this compound a valuable building block for synthesizing complex molecules in fields ranging from medicinal chemistry to materials science. nih.govmdpi.com
Table 3: Examples of Huisgen Cycloaddition Products
| Azide Reactant | Catalyst | Product (1,4-disubstituted triazole) |
|---|---|---|
| Benzyl Azide | Cu(I) salt (e.g., CuBr·SMe2) | 1-(Benzyl)-4-((2-chloroacetamido)methyl)-1H-1,2,3-triazole |
| Phenyl Azide | Cu(I) salt | 1-(Phenyl)-4-((2-chloroacetamido)methyl)-1H-1,2,3-triazole |
Compound Index
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| 2-Amino-N-prop-2-ynylacetamide |
| 2-Azido-N-prop-2-ynylacetamide |
| This compound |
| 2-chloro-N-(p-tolyl)propanamide |
| 2-Chloroacetyl chloride |
| 2-Iodo-N-prop-2-ynylacetamide |
| 2-(Phenylthio)-N-prop-2-ynylacetamide |
| Ammonia |
| Benzyl Azide |
| Copper(I) bromide dimethyl sulfide |
| Dichloromethane |
| Hydrochloric acid |
| Phenyl Azide |
| Propargylamine |
| Pyridine |
| Sodium Azide |
| Sodium Iodide |
| Sodium Thiophenoxide |
| Triethylamine |
| 1-(Benzyl)-4-((2-chloroacetamido)methyl)-1H-1,2,3-triazole |
| 1-(Phenyl)-4-((2-chloroacetamido)methyl)-1H-1,2,3-triazole |
| 2-(4-(((2-chloroacetamido)methyl)-1H-1,2,3-triazol-1-yl)acetic acid |
Hydrolysis and Oxidation Reactions of the Amide and Propynyl (B12738560) Groups
The chemical transformations of this compound are dictated by the reactivity of its constituent functional groups: the α-chloro amide and the terminal alkyne. Hydrolysis and oxidation reactions can selectively target these sites, leading to a variety of products.
The hydrolysis of the chloroacetamide moiety can proceed under both acidic and basic conditions. acs.orgacs.orgnih.govresearchgate.net Under basic conditions, the reaction typically follows an S_N2 pathway, where the chloride ion is displaced by a hydroxide (B78521) ion to form 2-hydroxy-N-(prop-2-yn-1-yl)acetamide. nih.govresearchgate.net In some cases, cleavage of the amide bond can also occur. nih.govresearchgate.net Acid-catalyzed hydrolysis, on the other hand, can lead to cleavage of both the amide and the C-Cl bond. acs.orgacs.orgnih.govresearchgate.net The specific conditions, such as the concentration of the acid or base and the reaction temperature, can significantly influence the reaction pathway and the final products. acs.orgacs.orgnih.gov
The propynyl group also exhibits characteristic reactivity towards hydrolysis and oxidation. The terminal alkyne can undergo hydration, typically catalyzed by mercury salts in acidic media, to yield a methyl ketone, N-(2-oxopropyl)chloroacetamide. This transformation follows Markovnikov's rule, where the oxygen atom adds to the more substituted carbon of the alkyne.
Oxidation of the propynyl group can lead to different products depending on the oxidizing agent. Strong oxidizing agents like potassium permanganate (B83412) or ozone can cleave the triple bond, leading to the formation of a carboxylic acid. Milder oxidation methods, such as those employing N-iodosuccinimide (NIS), have been shown to mediate the oxidation of propargyl alcohols to ynones. acs.org In the context of propargyl amides, NIS can facilitate iodocyclization reactions, which involve an initial oxidation step. acs.org
Interactive Table: Representative Hydrolysis and Oxidation Reactions
| Reaction Type | Reagents and Conditions | Probable Product(s) |
| Basic Hydrolysis (S_N2) | 2 N NaOH, 25 °C | 2-hydroxy-N-(prop-2-yn-1-yl)acetamide |
| Acid Hydrolysis (Amide Cleavage) | 2 N HCl, 85 °C | Propargylamine and Chloroacetic acid |
| Alkyne Hydration | HgSO₄, H₂SO₄, H₂O | N-(2-oxopropyl)chloroacetamide |
| Alkyne Oxidation (Cleavage) | 1. O₃; 2. H₂O | N-(carboxymethyl)chloroacetamide |
Stereochemical Control and Regioselectivity in Complex Molecule Synthesis
The presence of the propargyl group in this compound offers opportunities for stereochemical and regiochemical control in the synthesis of more complex molecules. Chiral propargyl amides are valuable building blocks in organic synthesis. nih.gov
Recent advances have demonstrated the enantioselective synthesis of propargyl amides through methods like rhodium-catalyzed asymmetric hydroalkynylation of enamides. nih.govacs.org This approach allows for the regioselective introduction of an alkyne at the α-position of an enamide, yielding chiral propargyl amides with high enantioselectivity. nih.govacs.org Another strategy involves the iridium-catalyzed enantioselective propargylic C-H silylation, which can produce either propargylsilanes or allenylsilanes with excellent enantioselectivity and regioselectivity. nih.gov These methods highlight the potential to create stereocenters adjacent to the nitrogen atom of the amide.
Regioselectivity is a key consideration in reactions involving the propargyl group, particularly in cyclization reactions. Gold-catalyzed cyclization of propargylic amides, for instance, typically proceeds via a 5-exo-dig pathway to form oxazole (B20620) derivatives, demonstrating high regioselectivity. rsc.orgresearchgate.net The choice of catalyst and reaction conditions can influence the regiochemical outcome of reactions such as the propargylation of aldehydes using propargyl boronates. nih.gov
The chloroacetamide moiety can also be used to direct regioselectivity. The chlorine atom provides a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups at the α-position to the amide carbonyl. researchgate.net
Interactive Table: Examples of Stereoselective and Regioselective Reactions
| Reaction Type | Catalyst/Reagent | Outcome |
| Asymmetric Hydroalkynylation | Rh-catalyst | Enantioselective formation of chiral propargyl amides |
| Propargylic C-H Silylation | Ir-catalyst | Enantioselective and regiodivergent synthesis of propargyl- and allenylsilanes |
| Gold-Catalyzed Cyclization | Au(I) catalyst | Regioselective 5-exo-dig cyclization to form oxazoles |
| Nucleophilic Substitution | Various nucleophiles | Regioselective functionalization at the α-carbon of the acetamide (B32628) |
Investigations into Biological Activity and Pharmacological Mechanisms
Exploration of Antimicrobial and Antifungal Potentials
The acetamide (B32628) framework is a key feature in many compounds screened for antimicrobial properties. Research has explored its efficacy against both fungal and bacterial pathogens, revealing significant potential for the development of new anti-infective agents.
Mechanistic Elucidation of Antifungal Action (e.g., Ergosterol Binding, DNA Synthesis Inhibition)
Investigations into the antifungal properties of acetamide derivatives have focused on compounds like 2-chloro-N-phenylacetamide (A1Cl), a close analogue of 2-Chloro-n-prop-2-ynylacetamide. Studies on A1Cl reveal its potent activity against various strains of Aspergillus flavus, a fungus responsible for aspergillosis. nih.govresearchgate.net The minimum inhibitory concentration (MIC) for A1Cl was found to be between 16 and 256 µg/mL, with minimum fungicidal concentrations (MFC) ranging from 32 to 512 µg/mL. nih.govresearchgate.net
The primary mechanism of action for A1Cl's antifungal effect is believed to be its interaction with the fungal cell membrane. scielo.br A key piece of evidence is the observed increase in the compound's MIC when tested in the presence of exogenous ergosterol. scielo.br This suggests that A1Cl binds to ergosterol, a vital component of the fungal plasma membrane, disrupting membrane integrity in a manner similar to polyene antifungals like amphotericin B. nih.govscielo.br
Furthermore, molecular docking studies suggest a secondary mechanism involving the inhibition of DNA synthesis. nih.govresearchgate.net The molecule is predicted to inhibit thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. nih.govresearchgate.net This dual-pronged attack on both the cell membrane and DNA replication highlights the compound's potential as a promising antifungal agent. nih.gov However, studies have shown that when combined with amphotericin B or voriconazole, A1Cl produces an antagonistic effect. nih.govresearchgate.net
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| 2-chloro-N-phenylacetamide (A1Cl) | Aspergillus flavus | 16 - 256 | 32 - 512 |
| 2-chloro-N-phenylacetamide (A1Cl) | Candida albicans | 128 - 256 | 512 - 1024 |
| 2-chloro-N-phenylacetamide (A1Cl) | Candida parapsilosis | 128 - 256 | 512 - 1024 |
| Data sourced from multiple studies investigating the antifungal activity of 2-chloro-N-phenylacetamide. nih.govnih.gov |
Antibacterial Spectrum and Efficacy Studies of Related Acetamide Derivatives
Acetamide derivatives have demonstrated a broad range of antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.gov A study involving new benzimidazole-based acetamide derivatives found several compounds to be effective against Pseudomonas aeruginosa with a MIC value of 125 μg/mL, comparable to streptomycin. researchgate.net Similarly, hybrid compounds of 2-mercaptobenzothiazole (B37678) and various aryl amines have shown significant antibacterial activity. acs.orgnih.gov Among these, certain derivatives exhibited promising activity against all tested strains, which included E. coli, S. typhi, S. aureus, and B. subtilus. acs.orgnih.gov
The efficacy of these compounds is often enhanced by the presence of specific structural motifs. For instance, the inclusion of a pyrrolidine (B122466) ring, pyridine (B92270) ring, or amino oxadiazole in acetamide derivatives of 2-mercaptobenzothiazole rendered better antibacterial and antibiofilm potential. acs.org Some of these compounds showed promising antibiofilm activity, even surpassing the standard drug cefadroxil (B1668780) at a concentration of 100 μ g/100 μL. nih.govresearchgate.net The antibacterial mechanism for some of these derivatives has been explored through molecular docking, which suggests that they may function by inhibiting bacterial kinases and DNA gyrases. nih.govresearchgate.net
| Acetamide Derivative Class | Bacterial Strain | Activity |
| Benzimidazole-based | Pseudomonas aeruginosa | MIC of 125 µg/mL |
| 2-Mercaptobenzothiazole-based | E. coli, S. typhi, S. aureus, B. subtilus | Significant antibacterial activity |
| p-Acetamide | Bacillus subtilis, Staphylococcus aureus | High antimicrobial effect |
| Aminopyridine/Pyrrolidine-based | S. pyogenes, E. coli, P. mirabilis | Significant inhibition |
| This table summarizes findings on the antibacterial efficacy of various classes of acetamide derivatives against different bacterial species. nih.govresearchgate.netacs.orgacs.org |
Enzymatic Inhibition and Protein Modification Studies
The biological effects of this compound and its analogues are often rooted in their ability to interact with and modify the function of essential proteins and enzymes.
Molecular Interactions with Biological Macromolecules: Hydrogen Bonding and Hydrophobic Forces
The interaction between small molecules like acetamide derivatives and biological macromolecules such as proteins is governed by a combination of forces. The acetamide group itself contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), allowing it to form crucial hydrogen bonds within protein active sites.
Hydrophobic interactions are also a significant driving force for binding. nih.gov The propynyl (B12738560) group in this compound and other non-polar moieties in related derivatives contribute to this effect. These hydrophobic parts of the molecule are driven out of the aqueous cellular environment to bury themselves in hydrophobic pockets within proteins. nih.gov Molecular docking studies of 2-mercaptobenzothiazole acetamide derivatives have shown that they share the same hydrophobic pockets as the antibiotic levofloxacin (B1675101) within bacterial kinases and DNA gyrases, indicating the importance of these interactions for their antibacterial mechanism. nih.govresearchgate.net The interplay between specific hydrogen bonds and more general hydrophobic forces dictates the binding affinity and specificity of the compound for its target protein.
Modulation of Cellular Responses through Protein Activity Alteration
By binding to enzymes and other proteins, acetamide derivatives can modulate their activity, leading to significant changes in cellular responses. The inhibition of enzymes is a key mechanism through which these compounds exert their biological effects.
For example, the antibacterial activity of certain acetamide derivatives is attributed to the inhibition of DNA gyrase and bacterial kinases. nih.govresearchgate.net DNA gyrase is essential for bacterial DNA replication, and its inhibition leads to cell death. Similarly, the antifungal action of 2-chloro-N-phenylacetamide is linked to the potential inhibition of thymidylate synthase, which would disrupt DNA synthesis. nih.gov Another related compound, 2-chloro-2'-deoxyadenosine (CldAdo), is known to inhibit ribonucleotide reductase, an enzyme critical for producing the deoxyribonucleotides needed for DNA synthesis. nih.gov This inhibition leads to a depletion of the building blocks for DNA replication, ultimately halting cell proliferation. nih.gov Through these specific enzymatic inhibitions, acetamide derivatives can effectively disrupt fundamental cellular processes like DNA replication and repair, leading to their observed antimicrobial and anti-proliferative effects.
Research into Anti-proliferative and Anti-cancer Activities of Derived Compounds
The ability of acetamide derivatives to interfere with fundamental cellular processes like DNA synthesis and cell division has prompted research into their potential as anti-cancer agents. nih.govnih.gov Various studies have synthesized and evaluated novel acetamide-containing compounds for their anti-proliferative activities against a range of human cancer cell lines.
For instance, a series of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety were tested against several cancer cell lines. nih.gov One compound, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, was particularly potent against nasopharyngeal carcinoma (NPC-TW01) cells with an IC₅₀ value of 0.6 μM. nih.gov Further investigation revealed that this compound inhibited the proliferation of these cancer cells by causing an accumulation of cells in the S phase of the cell cycle in a time- and concentration-dependent manner. nih.gov
In another study, novel 3-chloro-azetidin-2-ones, which are heterocyclic bridged analogues of the natural anti-cancer agent Combretastatin A-4, demonstrated potent anti-proliferative effects in breast cancer cells (MCF-7). mdpi.com The most active compounds in this series exhibited IC₅₀ values in the nanomolar range and were found to target tubulin, disrupting microtubule polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.com Similarly, quinoxaline (B1680401) derivatives bearing an oxirane ring, some containing a chloro-substituent, have shown anti-proliferative activity against neuroblastoma cell lines. nih.gov These studies underscore the potential of chloro-acetamide and related structures as scaffolds for the development of new anti-cancer therapeutics.
| Derivative Class | Cancer Cell Line | IC₅₀ Value |
| N-(naphthalen-2-yl)acetamide derivative (18) | Nasopharyngeal (NPC-TW01) | 0.6 µM |
| 3-chloro-azetidin-2-one derivative (10n) | Breast (MCF-7) | 17 nM |
| 3,3-dichloro-azetidin-2-one derivative (11n) | Breast (MCF-7) | 31 nM |
| Oxiranyl-quinoxaline derivative (11a) | Neuroblastoma (SK-N-SH) | 2.49 ± 1.33 μM |
| This table presents the in vitro anti-proliferative activity of selected acetamide-related derivatives against various human cancer cell lines. nih.govmdpi.comnih.gov |
No Publicly Available Research on the Biological Activity of this compound
Despite a comprehensive search of scientific databases and scholarly articles, no specific information regarding the emerging biological activities or therapeutic explorations of the chemical compound this compound has been found.
Extensive investigation into the biological properties and potential pharmacological applications of this specific molecule has yielded no publicly available research data, detailed findings, or data tables. The scientific literature that discusses related chloroacetamide derivatives does not provide any specific insights into the biological profile of this compound.
Therefore, it is not possible to provide an article structured around the requested outline, as there is no scientific basis upon which to build the content for the specified sections and subsections. The inquiry for detailed research findings on this particular compound cannot be fulfilled at this time due to the apparent lack of published studies.
It is important to note that while the broader class of chloroacetamides has been a subject of scientific inquiry for their potential antimicrobial and other biological effects, the specific biological activities of individual analogues are highly dependent on their unique structural features. Without dedicated research on this compound, any discussion of its biological or therapeutic potential would be purely speculative and would not adhere to the required standards of scientific accuracy.
Further research and publication in peer-reviewed scientific journals would be necessary to elucidate any potential biological activities and pharmacological mechanisms of this compound.
Structure Activity Relationship Sar and Computational Modeling
Elucidation of Key Structural Determinants for Biological Activity
The structure of 2-Chloro-n-prop-2-ynylacetamide incorporates three primary components that are critical determinants of its biological activity: the acetamide (B32628) backbone, the alpha-chloro substitution, and the N-propargyl moiety. SAR studies on related acetamide derivatives reveal that each part of the molecule plays a distinct role in defining its potency and interaction with biological systems.
The acetamide group itself is a common scaffold in many biologically active compounds, including analgesics like paracetamol. tandfonline.com Its ability to form hydrogen bonds is crucial for receptor binding. The nature of the substituent on the amide nitrogen significantly modulates the compound's properties. In the case of this compound, this is the propargyl group.
Research on various N-substituted 2-chloroacetamides has shown that altering the group attached to the nitrogen can drastically change the biological outcome. For instance, in a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, replacing a pyridine (B92270) ring with a benzene ring was explored to enhance π-π stacking interactions, while the inclusion of cyclohexyl and benzyl groups was used to study the effect of hydrophobicity on activity. nih.gov Similarly, studies on N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives demonstrated that different substitutions on the tetrazole ring led to significant variations in analgesic activity. tandfonline.comnih.gov These examples underscore that the N-substituent is a key determinant for activity, governing factors like lipophilicity, steric hindrance, and the potential for specific interactions with target proteins.
Impact of Halogenation (Chloro-substitution) on Pharmacological Profiles
The presence of a chlorine atom at the alpha-carbon of the acetamide group is a critical feature that significantly enhances the biological activity of the molecule. This chloroacetamide moiety acts as a reactive electrophile, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in target proteins. acs.org This covalent interaction can lead to irreversible inhibition, often resulting in enhanced potency and prolonged duration of action.
The importance of the chloro group is highlighted in comparative studies. For example, the antimicrobial activity of N-(2-hydroxyphenyl) acetamide against Candida albicans was found to be negligible; however, the addition of a chlorine atom to the alpha carbon, forming 2-chloro-N-(2-hydroxyphenyl) acetamide, resulted in the inhibition of 96.6% of C. albicans strains. nih.gov This demonstrates that the chloro substitution is essential for conferring potent biological activity.
Similarly, in studies against Klebsiella pneumoniae, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed antibacterial activity that was twice as potent as its non-chlorinated precursor. nih.govresearchgate.net The chloro atom is directly implicated in the molecule's potency, likely by increasing its reactivity and facilitating interaction with the target site. nih.govresearchgate.net The chemical reactivity of N-aryl 2-chloroacetamides is largely attributed to the ease with which the chlorine atom can be replaced by various nucleophiles. researchgate.net While highly reactive chloroacetamides are useful as probes, their reactivity often limits their application in designing targeted covalent inhibitors due to concerns about off-target effects. acs.org This has led to the development of less reactive alternatives like fluorochloro-acetamide and other α-substituted chloroacetamides. acs.org
Role of the Propargyl Moiety in Molecular Interactions and Reactivity
The propargyl group (a prop-2-ynyl functional group) is a highly versatile and reactive moiety that plays a crucial role in the molecular interactions and biological activity of this compound. nih.gov This functional group is found in several well-known drugs, such as Pargyline, Rasagiline, and Selegiline, which are used to treat neurodegenerative diseases by inhibiting enzymes like Monoamine Oxidase-B (MAO-B). researchgate.netwisdomlib.org
The significance of the propargyl moiety stems from several key characteristics:
Reactivity: The terminal alkyne of the propargyl group is reactive and can participate in various chemical transformations, making it a valuable building block in organic synthesis for creating complex nitrogen-containing heterocycles. researchgate.netrsc.orgacs.org
Covalent Bonding: The propargyl group can act as a "warhead" to form covalent bonds with enzyme targets. For example, in MAO inhibitors, it is believed to form a covalent adduct with the flavin cofactor of the enzyme, leading to irreversible inhibition. wisdomlib.org
Molecular Recognition: The rigid, linear structure of the alkyne can provide specific steric and electronic interactions within a binding pocket, contributing to the affinity and selectivity of the molecule for its target. researchgate.net It can engage in non-covalent interactions, such as π-π stacking with aromatic residues of a protein. rsc.org
Synthetic Handle: The terminal alkyne provides a handle for further synthetic modifications, allowing for the creation of diverse molecular libraries for drug discovery. rsc.org
The propargyl group is a privileged structural feature for targeting a wide range of proteins, including tyrosine kinases and monoamine oxidases. researchgate.net Its incorporation into the 2-chloroacetamide scaffold creates a dual-function molecule where the chloroacetamide can act as one reactive center and the propargyl group can provide additional binding interactions or a secondary point of covalent attachment.
Computational Chemistry and Molecular Docking Simulations for Ligand-Target Interactions
Computational chemistry and molecular docking are powerful tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and its biological target, typically a protein or enzyme. nih.gov These simulations provide insights into the binding mode, affinity, and key intermolecular interactions that stabilize the ligand-target complex, guiding rational drug design. nih.gov
For chloroacetamide derivatives, docking studies are crucial for understanding how the molecule orients itself within the active site of a target enzyme before the potential formation of a covalent bond. For instance, a molecular docking study of 2-chloro-N-phenylacetamide against clinical isolates of Candida species suggested that its antifungal activity involves the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov The simulation would have revealed the specific amino acid residues in the DHFR active site that interact with the compound through hydrogen bonds, hydrophobic interactions, or other forces.
In another study involving newly synthesized quinazolinone derivatives containing a 2-chloroacetyl piperazine moiety, molecular docking was used to predict their anticancer potency. nih.gov The results showed that the compounds with the best docking scores also exhibited good anticancer activity, demonstrating the predictive power of these computational methods. nih.gov
For this compound, a typical docking simulation would involve:
Target Identification: Identifying a putative protein target based on the compound's known biological activity.
Binding Site Prediction: Locating the active or allosteric binding site on the protein.
Conformational Sampling: Predicting the most stable conformation of the ligand within the binding site.
Scoring: Calculating a "docking score," which estimates the binding affinity between the ligand and the protein.
The simulation would likely show the acetamide's carbonyl oxygen and N-H group forming hydrogen bonds with polar residues, the chloro-methylene group positioned near a nucleophilic residue like cysteine, and the propargyl group extending into a hydrophobic pocket or interacting with aromatic residues. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgscienceforecastoa.comlibretexts.org By correlating molecular descriptors (numerical representations of chemical properties) with activity, QSAR models can predict the potency of new, unsynthesized molecules, thereby accelerating the drug discovery process. nih.govijpsr.com
A QSAR model is typically expressed as a mathematical equation: Activity = f (Molecular Descriptors) + error wikipedia.org
The process of developing a QSAR model involves several key steps:
Data Set Selection: A series of structurally related compounds with experimentally measured biological activities is required. For this compound, this would involve a set of analogous N-substituted chloroacetamides.
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP for lipophilicity, molar refractivity for steric bulk), electronic properties (e.g., Hammett constants), and topological or 3D descriptors. scienceforecastoa.com
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. libretexts.org
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov
For a series of compounds including this compound, a QSAR study could reveal, for example, that biological activity increases with lipophilicity (positive coefficient for logP) but decreases with the size of the N-substituent (negative coefficient for a steric descriptor). Such a model provides quantitative insights into the SAR and allows for the predictive design of new analogs with potentially improved activity. While specific QSAR models for this compound are not detailed in the provided results, the principles are widely applied to acetamide derivatives to guide lead optimization. nih.govijpsr.comnih.gov
Development and Characterization of Analogs and Derivatives
Rational Design Principles for Novel 2-Chloro-N-prop-2-ynylacetamide Derivatives
The rational design of new derivatives of this compound would be guided by established principles of medicinal chemistry, aiming to understand and optimize the interactions of the compound with its biological target. Key strategies would include:
Structure-Activity Relationship (SAR) Studies: This involves systematically modifying different parts of the this compound molecule to identify which functional groups are essential for its biological activity. For this compound, modifications could be targeted at the chloroacetyl group, the amide linkage, and the terminal alkyne.
Isosteric and Bioisosteric Replacement: To improve physicochemical properties or metabolic stability, parts of the molecule could be replaced with other groups that have similar steric and electronic properties. For example, the chlorine atom could be replaced with other halogens (F, Br, I) or a trifluoromethyl group to modulate reactivity and lipophilicity.
Conformational Analysis: The three-dimensional shape of a molecule is crucial for its interaction with a biological target. Introducing substituents could alter the conformational preferences of the molecule, potentially leading to a better fit with its target receptor or enzyme.
Pharmacophore Modeling: If the biological target is known, a pharmacophore model can be developed. This model defines the essential spatial arrangement of functional groups required for biological activity. New derivatives can then be designed to fit this model.
Synthesis and Biological Evaluation of Modified Analogs
The synthesis of analogs of this compound would likely start from propargylamine (B41283) (prop-2-yn-1-amine). The core amide linkage can be formed by reacting propargylamine with a variety of chloro-substituted acyl chlorides or activated carboxylic acids.
A general synthetic approach could involve the acylation of propargylamine with different electrophiles to introduce diversity. For instance, reacting propargylamine with various substituted acyl chlorides would yield a library of N-propargylamides. Subsequent biological evaluation would be crucial to determine the efficacy of these new compounds. This would typically involve in vitro assays to measure their activity against specific cell lines or enzymes.
The following table outlines a hypothetical set of analogs and the type of data that would be collected from their biological evaluation:
| Compound ID | R1 Group (Acyl Moiety) | R2 Group (on Alkyne) | Biological Target | In Vitro Activity (IC₅₀) |
| Ref-01 | Chloroacetyl | H | Target X | Value (e.g., µM) |
| Analog-01a | Fluoroacetyl | H | Target X | Value (e.g., µM) |
| Analog-01b | Bromoacetyl | H | Target X | Value (e.g., µM) |
| Analog-02 | Acetyl | Phenyl | Target X | Value (e.g., µM) |
| Analog-03 | Cyclopropylcarbonyl | H | Target X | Value (e.g., µM) |
This table is illustrative and based on general medicinal chemistry principles, as specific data for this compound analogs is not widely available in the public domain.
Research on the Impact of Structural Modifications on Bioavailability and Metabolic Stability
Once promising analogs are identified through biological screening, further research would focus on their pharmacokinetic properties, including bioavailability and metabolic stability. Structural modifications can have a profound impact on these parameters.
Improving Bioavailability: Low oral bioavailability can be due to poor absorption or extensive first-pass metabolism. To improve absorption, the lipophilicity of the molecule can be fine-tuned. For instance, modifying the substituents on the molecule can alter its logP value.
Enhancing Metabolic Stability: The chloroacetyl group and the terminal alkyne in this compound are potential sites of metabolic transformation. The chlorine atom can be a leaving group, and the terminal alkyne can be metabolized by cytochrome P450 enzymes. Strategies to improve metabolic stability could include:
Replacing the chlorine with a more metabolically stable group.
Introducing substituents near the alkyne to sterically hinder its metabolism.
Replacing the terminal alkyne with a different functional group that is less prone to metabolic breakdown.
The impact of these modifications would be assessed using a variety of in vitro and in vivo assays, such as liver microsome stability assays and pharmacokinetic studies in animal models.
The following table illustrates the type of data that would be collected in such studies:
| Compound ID | Structural Modification | In Vitro Metabolic Stability (t½ in microsomes) | Oral Bioavailability (%) |
| Ref-01 | None | Value (e.g., min) | Value |
| Analog-01a | Cl -> F | Value (e.g., min) | Value |
| Analog-04 | Terminal H -> Si(CH₃)₃ | Value (e.g., min) | Value |
This table is illustrative and based on general drug discovery principles, as specific data for this compound analogs is not widely available in the public domain.
Advanced Analytical Techniques in Research
Spectroscopic Analysis for Structural Elucidation of Complex Intermediates and Products (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry)
Spectroscopic methods are indispensable for confirming the chemical structure of 2-Chloro-n-prop-2-ynylacetamide and any intermediates or products derived from it. Each technique provides unique information about the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are cornerstones for structural elucidation. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present. For this compound, specific chemical shifts (δ) are expected for the acetylenic proton, the methylene (B1212753) protons adjacent to the nitrogen and the chloroacetyl group, and the carbons of the alkyne, amide, and chloro-substituted methylene groups. While specific spectra for this exact compound are not publicly available, data from analogous structures like 2-chloro-N-methylacetamide and 2-chloro-2-methylpropane (B56623) provide reference points for expected chemical shifts. nist.govdocbrown.info
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation. Key vibrational frequencies for this compound would include a sharp peak for the terminal alkyne C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), the amide N-H stretch (around 3300 cm⁻¹), and a strong C=O stretch for the amide carbonyl group (around 1650-1680 cm⁻¹). The C-Cl stretch would appear in the fingerprint region (typically 600-800 cm⁻¹).
Mass Spectrometry (MS) : MS is used to determine the molecular weight and elemental composition of the compound. For this compound (C₅H₆ClNO), the expected exact mass is approximately 131.01 Da. scbt.com The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the chlorine-35 and chlorine-37 isotopes in a roughly 3:1 ratio. docbrown.info Fragmentation patterns observed in the mass spectrum can further confirm the compound's structure.
Table 1: Representative Spectroscopic Data for Chloroacetamide Analogs
| Technique | Analyte | Observed Features / Data | Reference |
|---|---|---|---|
| ¹³C NMR | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Provides distinct chemical shifts for aromatic, methyl, amide carbonyl, and chloro-methylene carbons. | chemicalbook.com |
| ¹³C NMR | 2-Chloroacetamide | Shows chemical shifts for the C=O carbon (δ ≈ 167 ppm) and the Cl-CH₂ carbon (δ ≈ 43 ppm). | spectrabase.com |
| Mass Spectrometry (EI) | 2-Chloro-N-ethylacetamide | Molecular Weight: 121.565 g/mol. The spectrum shows fragmentation patterns characteristic of the structure. | nist.gov |
| IR Spectrum | 2-Chloro-N-methylacetamide | Provides data on the vibrational frequencies of functional groups present in the molecule. | nist.gov |
Chromatographic Separations and Purity Assessment (e.g., HPLC, TLC, GPC)
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity, which is critical for its use in sensitive biological assays.
High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique used for both purification and purity analysis. A reverse-phase (RP-HPLC) method, typically using a C18 column with a mobile phase gradient of water and acetonitrile, can effectively separate the compound from starting materials and byproducts. sielc.com The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Purity levels of ≥95% are often required for research applications. scbt.com
Thin-Layer Chromatography (TLC) : TLC is a rapid and cost-effective method for monitoring the progress of a chemical reaction and for a preliminary assessment of purity. The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system (e.g., ethyl acetate/hexanes). The position of the spot, identified by UV light or a chemical stain, indicates its polarity and can be compared to standards.
Gel Permeation Chromatography (GPC) : While less common for small molecules like this compound itself, GPC is relevant when the compound is used to label larger macromolecules like proteins. GPC separates molecules based on their size and can be used to remove excess, unreacted probe from a labeled protein sample.
Table 2: Chromatographic Methods for Chloroacetamide Analogs
| Technique | Analyte / Application | Method Details | Reference |
|---|---|---|---|
| HPLC | Separation of Acetamide (B32628), 2-chloro-N,N-diethyl- | Reverse-phase method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier. | sielc.com |
| LC-MS/MS | Impurity profiling of 2-chloro-N-(9H-purin-6-yl) acetamide | Used to identify starting materials and a diamide (B1670390) byproduct as impurities. | azerbaijanmedicaljournal.net |
X-ray Crystallography for Absolute Stereochemistry and Conformation
For derivatives of 2-chloroacetamide, crystallographic studies have revealed key structural features, such as the planarity of the amide group and the specific torsion angles between different parts of the molecule. researchgate.net These studies also show how molecules pack in the crystal lattice, often revealing intermolecular interactions like N-H···O hydrogen bonds that link molecules into chains or more complex networks. nih.govnih.gov While a crystal structure for this compound itself is not reported, data from analogs like 2-chloro-N-phenylacetamide provide a model for its likely solid-state conformation. researchgate.netresearchgate.net
Table 3: Crystallographic Data for Related Acetamide Structures
| Compound | Crystal System | Key Structural Features | Reference |
|---|---|---|---|
| 2-chloro-N-phenylacetamide | Monoclinic | N-H and C=O bonds are anti; C-Cl and C=O bonds are syn. Molecules are linked by N-H···O hydrogen bonds. | researchgate.netnih.gov |
| 2-chloro-N-(p-tol-yl)propanamide | - | Chains formed via N-H···O hydrogen bonds between acetamide groups. | nih.gov |
| 2-Chloro-N-(2,4-dinitrophenyl) acetamide | Monoclinic | Reveals intramolecular N-H···O hydrogen bonding. | researchgate.net |
Biophysical Techniques for Ligand-Target Binding Studies (e.g., Fluorescence Anisotropy, Surface Plasmon Resonance)
Once this compound is used to label a target protein, biophysical techniques are employed to study the binding event in real-time and quantify the interaction.
Fluorescence Anisotropy (FA) : FA, or fluorescence polarization (FP), measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner. nih.gov To use this technique, the alkyne handle of this compound would first be "clicked" to a fluorescent dye. When this fluorescent probe is small and unbound in solution, it tumbles rapidly, leading to low anisotropy. Upon covalent binding to a large target protein, its tumbling slows dramatically, resulting in a significant increase in anisotropy. nih.gov This change can be used to measure binding kinetics and affinity.
Surface Plasmon Resonance (SPR) : SPR is a label-free technique for monitoring molecular interactions. nih.gov In a typical SPR experiment, a target protein is immobilized on a gold sensor chip. A solution containing this compound is then flowed over the surface. The covalent binding of the compound to the protein changes the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the real-time measurement of association and dissociation rates, from which binding constants (Kₐ, Kₑ) can be calculated.
Application in Proteomics Research Methodologies
The unique bifunctional nature of this compound—containing a reactive chloroacetamide group and a bioorthogonal alkyne handle—makes it an ideal chemical probe for Activity-Based Protein Profiling (ABPP). scbt.com ABPP is a powerful proteomics strategy used to study enzyme function directly in complex biological systems. nih.gov
The methodology involves two key steps:
Target Labeling : The chloroacetamide group acts as a reactive "warhead" that forms a covalent bond with nucleophilic amino acid residues (often cysteine) in the active sites of certain enzymes. This labeling event is activity-dependent, meaning the probe primarily targets active enzymes.
Reporter Tagging : The alkyne handle serves as a bioorthogonal reporter. After the probe has labeled its protein targets within a proteome, a reporter tag containing a complementary azide (B81097) group (e.g., a fluorescent dye-azide or biotin-azide) is attached via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry").
This two-step approach allows for the visualization of labeled proteins via in-gel fluorescence scanning or their enrichment and identification using affinity purification (with a biotin (B1667282) tag) followed by mass spectrometry-based proteomics. nih.gov This enables the identification of novel enzyme targets, the profiling of enzyme activity across different cellular states, and the discovery of new potential drug targets. nih.gov
Future Perspectives and Translational Research Opportunities for 2 Chloro N Prop 2 Ynylacetamide
The chemical compound 2-Chloro-n-prop-2-ynylacetamide is a bifunctional molecule that holds significant promise for a variety of translational research applications. Its structure, featuring both a reactive chloroacetamide group and a versatile terminal alkyne (propargyl group), positions it as a valuable tool in drug discovery, chemical biology, and materials science. This article explores the future perspectives and research opportunities for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
